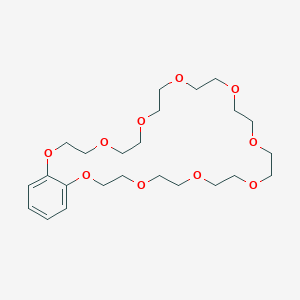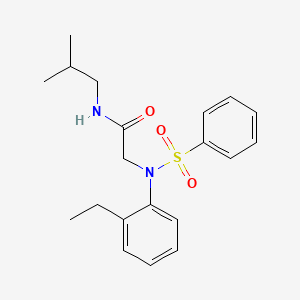
3-Hydroxy-2,2-dimethyltetradecanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2,2-dimethyltetradecanal is a chemical compound with the molecular formula C16H32O2 It is an aldehyde with a hydroxyl group and two methyl groups attached to the second carbon of the tetradecanal chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethyltetradecanal can be achieved through several methods. One common approach involves the condensation reaction of paraformaldehyde with isobutylaldehyde in the presence of a catalyst. The reaction is typically carried out at temperatures between 60-85°C. The resulting product is then subjected to reduced pressure distillation to remove low-melting-point substances, followed by crystallization and filtration to obtain the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2,2-dimethyltetradecanal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acid anhydrides are used for substitution reactions.
Major Products
Oxidation: Formation of 3-keto-2,2-dimethyltetradecanal or 3-carboxy-2,2-dimethyltetradecanoic acid.
Reduction: Formation of 3-hydroxy-2,2-dimethyltetradecanol.
Substitution: Formation of various ethers and esters depending on the substituents used
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2,2-dimethyltetradecanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2,2-dimethyltetradecanal involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-4-methylquinoline
- 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
Uniqueness
3-Hydroxy-2,2-dimethyltetradecanal is unique due to its specific structure, which includes a hydroxyl group and two methyl groups on the second carbon of the tetradecanal chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
88903-23-5 |
|---|---|
Molekularformel |
C16H32O2 |
Molekulargewicht |
256.42 g/mol |
IUPAC-Name |
3-hydroxy-2,2-dimethyltetradecanal |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-15(18)16(2,3)14-17/h14-15,18H,4-13H2,1-3H3 |
InChI-Schlüssel |
VEHKSWUVOHLUED-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(C(C)(C)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



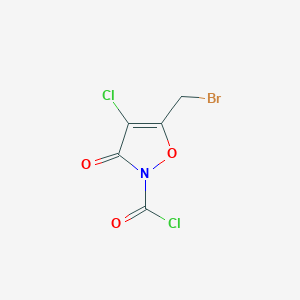
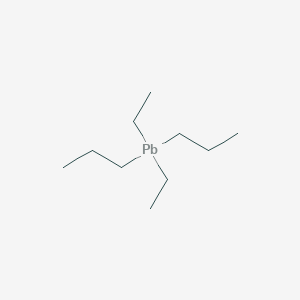
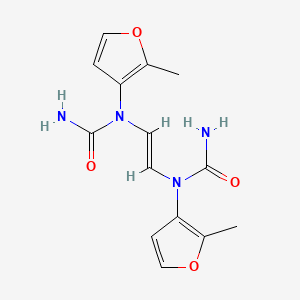
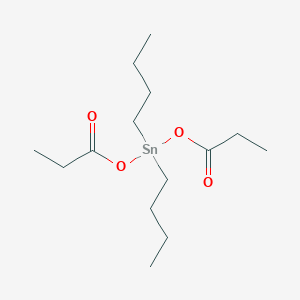
![[4-(Diphenylmethyl)piperazin-1-yl][3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14146375.png)


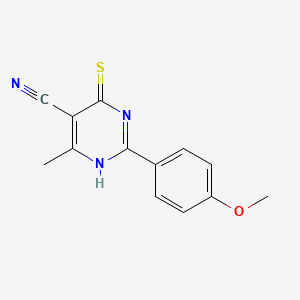
![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146384.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B14146389.png)

